molecular formula C12H18N2O6 B12651394 N-(2-Aminophenyl)-D-gluconamide CAS No. 94071-04-2

N-(2-Aminophenyl)-D-gluconamide

Cat. No.: B12651394
CAS No.: 94071-04-2
M. Wt: 286.28 g/mol
InChI Key: GAJMSPIFEDMQCT-CHWFTXMASA-N
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Description

N-(2-Aminophenyl)-D-gluconamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an aminophenyl group attached to a D-gluconamide moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-(2-Aminophenyl)-D-gluconamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound shares a similar aminophenyl group but has a thiazole ring instead of a gluconamide moiety.

    N-(2-Aminophenyl)isoindole: This compound also contains an aminophenyl group but is structurally different due to the presence of an isoindole ring.

Uniqueness

N-(2-Aminophenyl)-D-gluconamide is unique due to its combination of an aminophenyl group with a D-gluconamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

94071-04-2

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-(2-aminophenyl)-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C12H18N2O6/c13-6-3-1-2-4-7(6)14-12(20)11(19)10(18)9(17)8(16)5-15/h1-4,8-11,15-19H,5,13H2,(H,14,20)/t8-,9-,10+,11-/m1/s1

InChI Key

GAJMSPIFEDMQCT-CHWFTXMASA-N

Isomeric SMILES

C1=CC=C(C(=C1)N)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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